![molecular formula C26H29N3O4 B4022105 methyl 5-(4-ethylphenyl)-1-(3-methyl-1-adamantyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4022105.png)
methyl 5-(4-ethylphenyl)-1-(3-methyl-1-adamantyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 5-(4-ethylphenyl)-1-(3-methyl-1-adamantyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate often involves multi-step reactions, including condensation and cyclocondensation processes. A study by Kumar et al. (2018) demonstrates a similar process using trisodium citrate dihydrate as a catalyst.
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by X-ray diffraction methods. Kumar et al. (2018) describes the crystal structure of a related compound, revealing interactions like hydrogen bonds and weak π-π interactions that stabilize the crystal structure.
Chemical Reactions and Properties
Chemical reactions involving similar compounds are often complex, involving various functional groups and reaction conditions. For instance, Viveka et al. (2016) discuss the synthesis and characterization of a pyrazole ester, including its reactivity and interaction types.
Physical Properties Analysis
The physical properties of compounds like methyl 5-(4-ethylphenyl)-1-(3-methyl-1-adamantyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate are often elucidated through spectroscopic methods, crystallography, and thermogravimetric analysis. Studies like Viveka et al. (2016) provide insights into these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are central to understanding the behavior of such compounds in different environments. Viveka et al. (2016) and others provide detailed information on the chemical behavior and interaction patterns of similar compounds.
properties
IUPAC Name |
methyl 5-(4-ethylphenyl)-1-(3-methyl-1-adamantyl)-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-4-15-5-7-18(8-6-15)28-22(30)19-20(24(32)33-3)27-29(21(19)23(28)31)26-12-16-9-17(13-26)11-25(2,10-16)14-26/h5-8,16-17H,4,9-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEILXJYSGPPEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N(N=C3C(=O)OC)C45CC6CC(C4)CC(C6)(C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-ethylphenyl)-1-(3-methyltricyclo[3.3.1.1~3,7~]dec-1-yl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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